molecular formula C5H11Cl2N3S B1375736 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride CAS No. 89364-16-9

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride

Cat. No.: B1375736
CAS No.: 89364-16-9
M. Wt: 216.13 g/mol
InChI Key: HEGXJUJXMQAWMZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell survival, thereby impacting cellular health and longevity. Its effects on cellular metabolism include changes in the levels of key metabolites, which can influence energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or modifying chromatin structure. These molecular interactions are essential for understanding the compound’s overall impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting the production of adenosine triphosphate (ATP) and other key metabolites . Additionally, this compound can influence metabolic flux, altering the flow of metabolites through various pathways and impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound may localize to specific compartments or organelles, depending on its interactions with intracellular proteins. These transport and distribution mechanisms are essential for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Understanding the subcellular localization of this compound is vital for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride typically involves the reaction of 2-aminothiazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: It is investigated for its anticancer, anti-inflammatory, and antioxidant activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride, known for its antimicrobial properties.

    Thiazole: The parent compound of the thiazole family, used in various chemical and pharmaceutical applications.

    Thiazolidine: A reduced form of thiazole, with applications in medicinal chemistry.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct biological activities

Properties

IUPAC Name

4-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-9-5(7)8-4;;/h3H,1-2,6H2,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGXJUJXMQAWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)thiazol-2-amine dihydrochloride
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4-(2-Aminoethyl)thiazol-2-amine dihydrochloride
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4-(2-Aminoethyl)thiazol-2-amine dihydrochloride
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4-(2-Aminoethyl)thiazol-2-amine dihydrochloride
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4-(2-Aminoethyl)thiazol-2-amine dihydrochloride
Reactant of Route 6
4-(2-Aminoethyl)thiazol-2-amine dihydrochloride

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